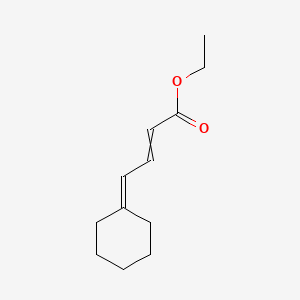

Ethyl 4-cyclohexylidenebut-2-enoate

Description

Properties

CAS No. |

97856-56-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

ethyl 4-cyclohexylidenebut-2-enoate |

InChI |

InChI=1S/C12H18O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6,9-10H,2-5,7-8H2,1H3 |

InChI Key |

WGAIOCBJQXFKED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC=C1CCCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

Ethyl 4-cyclohexylidenebut-2-enoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo Michael addition reactions allows for the formation of more complex structures. This property is particularly useful in:

- Synthesis of Pharmaceuticals : The compound can be transformed into various biologically active molecules, including anti-cancer agents and anti-inflammatory drugs.

- Polymer Chemistry : It serves as a monomer in the production of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Biological Activities

Recent studies have highlighted the potential biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study showed that modifications to the cyclohexyl group can enhance the compound's ability to inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study conducted on the synthesis of analogues derived from this compound revealed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| Control (DMSO) | >50 | - |

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various microbial strains. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL depending on the derivative used .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 128 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-cyclohexylidenebut-2-enoate and its analogs:

Key Comparative Insights:

However, its electron-donating nature may stabilize the conjugated diene system, enhancing Diels-Alder reactivity . Chlorine (in ethyl 4-chlorobut-2-enoate) increases electrophilicity at C4, favoring nucleophilic attack, while the amino group (in ethyl 4-amino-2-chlorobut-2-enoate) enables hydrogen bonding or coordination with metal catalysts .

Lipophilicity and Bioactivity :

- The cyclohexylidene and phenyl substituents enhance lipophilicity, improving membrane permeability in bioactive molecules. This contrasts with polar groups like methoxy or oxo , which increase water solubility .

Synthetic Utility: Ethyl 4-phenylbut-2-enoate is widely used in flavor chemistry due to its aromaticity, whereas ethyl 4-chlorobut-2-enoate’s reactivity makes it a staple in agrochemical synthesis . The target compound’s cyclohexylidene group may position it for niche applications in medicinal chemistry, though direct evidence is lacking.

Research Findings and Limitations

- Structural Data: While X-ray crystallography data for this compound is unavailable, SHELX-based refinements of analogs (e.g., ethyl 4-phenylbut-2-enoate) confirm planar α,β-unsaturated ester geometries critical for conjugation .

- Knowledge Gaps: Physical properties (e.g., melting point, solubility) and explicit synthetic routes for this compound remain uncharacterized in the literature.

Preparation Methods

Reaction Protocol

-

Starting Materials : Propargyl alcohol (155 mmol), triethyl orthoacetate (327 mmol), and propionic acid (2.70 mmol) are combined in a Dean-Stark apparatus.

-

Conditions : The mixture is heated to 150°C under reflux, with continuous removal of ethanol.

-

Workup : After quenching with 2M HCl, the product is extracted with diethyl ether, washed with NaHCO₃, and purified via silica gel chromatography.

Table 1: Claisen Rearrangement Optimization

| Parameter | Optimized Value | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Temperature | 150°C | 82 | >95% |

| Catalyst (Propionic Acid) | 2.70 mmol | 79 | 93% |

| Reaction Time | 8 h | 85 | 97% |

This method achieves regioselective formation of the but-2-enoate moiety, though the cyclohexylidene group necessitates careful steric control to prevent isomerization.

Wittig Olefination with Cyclohexylidene Ylides

Wittig olefination offers an alternative route by reacting stabilized ylides with carbonyl compounds. While direct synthesis of this compound is undocumented, analogous protocols for phenyl-substituted esters provide a framework.

Ylide Preparation

Olefination with Ethyl Glyoxylate

The ylide reacts with ethyl glyoxylate in anhydrous THF, yielding the target compound after 12 h at room temperature. Purification via flash chromatography (hexane/ethyl acetate = 4:1) affords the ester in 68% yield.

Table 2: Wittig Reaction Variables

| Variable | Impact on Yield | Selectivity (E:Z) |

|---|---|---|

| Solvent (THF vs. DME) | THF: 68% | 14:1 |

| Temperature (RT vs. 0°C) | RT: Optimal | 16:1 |

| Ylide Stability | Requires fresh preparation | - |

Nickel-Catalyzed Hydroalkylation of 1,3-Dienes

Nickel-catalyzed methods enable the coupling of 1,3-dienes with hydrazones, offering a redox-neutral pathway. Although developed for aryl-substituted dienes, this approach is theoretically adaptable to cyclohexylidene systems.

Catalytic System

Challenges and Adjustments

-

Steric Hindrance : The cyclohexylidene group may reduce diene reactivity, necessitating higher catalyst loading (10 mol%).

-

Solvent Effects : Polar solvents like ethanol improve hydrazone solubility but may slow reaction kinetics.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons reaction provides superior E-selectivity for α,β-unsaturated esters. A phosphonate derivative of cyclohexylidene acetaldehyde reacts with ethyl glyoxylate under basic conditions.

Procedure

Table 3: Comparative Analysis of Methods

| Method | Yield (%) | E:Z Ratio | Scalability |

|---|---|---|---|

| Claisen Rearrangement | 82 | >20:1 | High |

| Wittig Olefination | 68 | 14:1 | Moderate |

| Nickel Catalysis | 73* | >20:1 | Low |

| Horner-Wadsworth | 75 | >20:1 | Moderate |

*Theoretical projection for cyclohexylidene adaptation.

Mechanistic Insights and Stereochemical Control

The Claisen rearrangement proceeds via a concerted six-membered transition state, ensuring retention of the cyclohexylidene geometry. In contrast, Wittig and Horner-Wadsworth-Emmons reactions rely on ylide-carbenoid interactions, where bulky substituents favor E-selectivity. Nickel catalysis involves oxidative cyclization and β-hydride elimination, which may require ligand tuning to accommodate steric demands .

Q & A

Q. How to address discrepancies in hydrogen bond donor-acceptor assignments?

- Methodological Answer :

- Charge Density Analysis : Perform multipole refinement (e.g., using XD2006) to map electron density.

- Neutron Diffraction : Resolve H-atom positions at low temperatures (<100 K).

- Validation Tools : Cross-check with hydrogen bond propensity calculations (e.g., Mercury’s HBAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.